molecular formula C21H17Cl4N3OS B1225313 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE

2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE

Cat. No.: B1225313
M. Wt: 501.3 g/mol
InChI Key: BPKBLWFZGRSWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring, trichloroethyl group, and a chloroanilino-sulfanylidenemethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.

Scientific Research Applications

2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H17Cl4N3OS

Molecular Weight

501.3 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C21H17Cl4N3OS/c22-16-10-3-4-11-17(16)26-20(30)28-19(21(23,24)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30)

InChI Key

BPKBLWFZGRSWLR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
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2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
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2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
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2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
Reactant of Route 5
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
Reactant of Route 6
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE

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